molecular formula C5HF9 B1366978 1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene CAS No. 22692-37-1

1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene

Cat. No.: B1366978
CAS No.: 22692-37-1
M. Wt: 232.05 g/mol
InChI Key: ZBKIRWGFFLBFDX-UHFFFAOYSA-N
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Description

1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene is a fluorinated organic compound with the molecular formula C5HF9. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It is used in various industrial applications due to its stability and reactivity.

Preparation Methods

The synthesis of 1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene can be achieved through several methods:

    Direct Fluorination: This method involves the direct fluorination of a suitable precursor compound. The reaction conditions typically require the use of elemental fluorine or a fluorinating agent under controlled conditions to ensure selective fluorination.

    Coupling Reactions: Another approach involves the coupling of halogenated precursors.

    Industrial Production: Industrial production methods often involve the use of continuous flow reactors and specialized catalysts to achieve high yields and purity.

Chemical Reactions Analysis

1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene undergoes various chemical reactions, including:

Scientific Research Applications

1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated intermediates and polymers.

    Biology and Medicine: The compound’s stability and reactivity make it useful in the development of pharmaceuticals and agrochemicals. It is also studied for its potential use in drug delivery systems.

    Industry: In industrial applications, it is used as a solvent, refrigerant, and in the production of specialty chemicals. .

Mechanism of Action

The mechanism of action of 1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene involves its interaction with various molecular targets. The compound’s high electronegativity and stability allow it to form strong bonds with other molecules, influencing their reactivity and stability. In biological systems, it can interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene can be compared with other fluorinated compounds such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)but-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF9/c6-3(7,8)1-2(4(9,10)11)5(12,13)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKIRWGFFLBFDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453498
Record name 3H-Perfluoro-2-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22692-37-1
Record name 3H-Perfluoro-2-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene
Reactant of Route 2
1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene
Reactant of Route 3
1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene
Reactant of Route 4
1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene
Reactant of Route 5
Reactant of Route 5
1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene
Reactant of Route 6
Reactant of Route 6
1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene

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